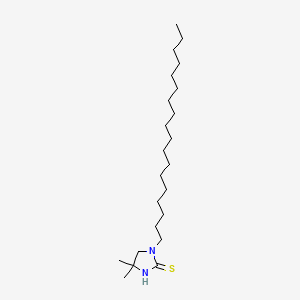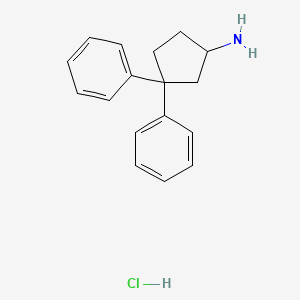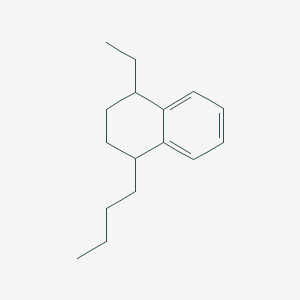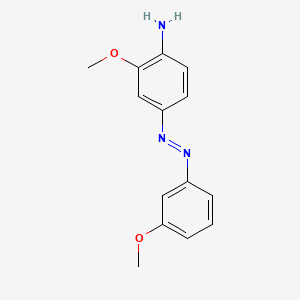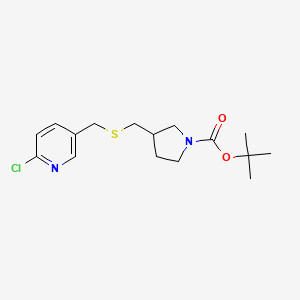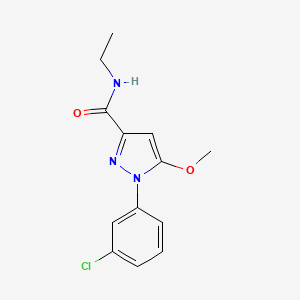
4-(Aminoethynyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminoethynyl)benzamide is an organic compound with the molecular formula C9H8N2O It is a derivative of benzamide, where the benzene ring is substituted with an aminoethynyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminoethynyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-bromoaniline.
Sonogashira Coupling: The 4-bromoaniline undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide to form 4-(trimethylsilylethynyl)aniline.
Deprotection: The trimethylsilyl group is then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield 4-(ethynyl)aniline.
Amidation: Finally, the 4-(ethynyl)aniline is reacted with benzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the Sonogashira coupling and automated systems for the deprotection and amidation steps.
化学反応の分析
Types of Reactions
4-(Aminoethynyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbon-carbon triple bond can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can be used.
Major Products Formed
Oxidation: Nitrobenzamide derivatives.
Reduction: Ethylbenzamide or ethylbenzylamine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
科学的研究の応用
4-(Aminoethynyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer or bacterial infections.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme interactions and protein-ligand binding due to its structural features.
作用機序
The mechanism of action of 4-(Aminoethynyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The aminoethynyl group can interact with active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. The benzamide moiety can also interact with various biological targets, including proteins and nucleic acids.
類似化合物との比較
Similar Compounds
4-Aminobenzamide: Lacks the ethynyl group, making it less versatile in terms of chemical reactivity.
4-(Ethynyl)benzamide: Lacks the amino group, which reduces its potential for biological interactions.
4-(Aminomethyl)benzamide: Contains a methyl group instead of an ethynyl group, affecting its electronic properties and reactivity.
Uniqueness
4-(Aminoethynyl)benzamide is unique due to the presence of both the amino and ethynyl groups, which provide a combination of reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
特性
CAS番号 |
474661-42-2 |
|---|---|
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC名 |
4-(2-aminoethynyl)benzamide |
InChI |
InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,10H2,(H2,11,12) |
InChIキー |
MRUHXIVTOIEDIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CN)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
